molecular formula C6H11ClO3 B13209261 1-Ethoxypropan-2-yl chloroformate

1-Ethoxypropan-2-yl chloroformate

Cat. No.: B13209261
M. Wt: 166.60 g/mol
InChI Key: URUOILBSAHNFAO-UHFFFAOYSA-N
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Description

1-Ethoxypropan-2-yl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used as a reagent in organic chemistry, particularly in the synthesis of various organic compounds.

Preparation Methods

1-Ethoxypropan-2-yl chloroformate can be synthesized through the reaction of 1-ethoxypropan-2-ol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

1-Ethoxypropan-2-ol+Phosgene1-Ethoxypropan-2-yl chloroformate+HCl\text{1-Ethoxypropan-2-ol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 1-Ethoxypropan-2-ol+Phosgene→1-Ethoxypropan-2-yl chloroformate+HCl

Industrial production methods often involve the use of specialized equipment to handle phosgene safely, as it is a highly toxic and reactive gas .

Chemical Reactions Analysis

1-Ethoxypropan-2-yl chloroformate undergoes several types of chemical reactions, including:

  • Substitution Reactions: : It reacts with amines to form carbamates.

    ROC(O)Cl+H2NR’ROC(O)-N(H)R’+HCl\text{ROC(O)Cl} + \text{H}_2\text{NR'} \rightarrow \text{ROC(O)-N(H)R'} + \text{HCl} ROC(O)Cl+H2​NR’→ROC(O)-N(H)R’+HCl

  • Reaction with Alcohols: : It forms carbonate esters when reacted with alcohols.

    ROC(O)Cl+HOR’ROC(O)-OR’+HCl\text{ROC(O)Cl} + \text{HOR'} \rightarrow \text{ROC(O)-OR'} + \text{HCl} ROC(O)Cl+HOR’→ROC(O)-OR’+HCl

  • Reaction with Carboxylic Acids: : It forms mixed anhydrides.

    ROC(O)Cl+HO2CR’ROC(O)-OC(O)R’+HCl\text{ROC(O)Cl} + \text{HO}_2\text{CR'} \rightarrow \text{ROC(O)-OC(O)R'} + \text{HCl} ROC(O)Cl+HO2​CR’→ROC(O)-OC(O)R’+HCl

These reactions typically require the presence of a base to absorb the HCl produced .

Scientific Research Applications

1-Ethoxypropan-2-yl chloroformate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethoxypropan-2-yl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form carbamates, carbonate esters, and mixed anhydrides, respectively. These reactions proceed via a substitution nucleophilic internal mechanism .

Comparison with Similar Compounds

1-Ethoxypropan-2-yl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. While all these compounds share similar reactivity patterns, this compound is unique due to its specific ethoxypropan-2-yl group, which can influence its reactivity and applications .

Similar Compounds

Properties

Molecular Formula

C6H11ClO3

Molecular Weight

166.60 g/mol

IUPAC Name

1-ethoxypropan-2-yl carbonochloridate

InChI

InChI=1S/C6H11ClO3/c1-3-9-4-5(2)10-6(7)8/h5H,3-4H2,1-2H3

InChI Key

URUOILBSAHNFAO-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)OC(=O)Cl

Origin of Product

United States

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